8-isopropyl-2,6-diphenyl-9H-purine

Adenosine A1 receptor Radioligand binding Diphenylpurine SAR

8-Isopropyl-2,6-diphenyl-9H-purine (LUF‑5956; CHEMBL204780) is a trisubstituted purine derivative belonging to the diphenylpurine class of adenosine receptor antagonists. The compound bears phenyl substituents at the C2 and C6 positions and an isopropyl group at the C8 position, yielding a molecular formula of C₂₀H₁₈N₄ and a molecular weight of 314.4 g/mol.

Molecular Formula C20H18N4
Molecular Weight 314.4 g/mol
Cat. No. B10850200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-isopropyl-2,6-diphenyl-9H-purine
Molecular FormulaC20H18N4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=NC(=NC(=C2N1)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H18N4/c1-13(2)18-22-17-16(14-9-5-3-6-10-14)21-19(24-20(17)23-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,21,22,23,24)
InChIKeyWOKKQPCDRVUEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Isopropyl-2,6-diphenyl-9H-purine – Compound Identity and Pharmacophore Class


8-Isopropyl-2,6-diphenyl-9H-purine (LUF‑5956; CHEMBL204780) is a trisubstituted purine derivative belonging to the diphenylpurine class of adenosine receptor antagonists [1]. The compound bears phenyl substituents at the C2 and C6 positions and an isopropyl group at the C8 position, yielding a molecular formula of C₂₀H₁₈N₄ and a molecular weight of 314.4 g/mol [2]. Pharmacologically, it acts as a potent antagonist at human adenosine A₁, A₃, and A₂ₐ receptors with single-digit to sub‑nanomolar affinity for the A₁ subtype [3]. The compound is catalogued in authoritative databases including PubChem (CID 11536936), ChEMBL (CHEMBL204780), Pharos, and BindingDB (BDBM50186590), and is primarily utilised as a pharmacological tool for probing adenosine receptor subtype selectivity [1][3].

Why 8-Isopropyl-2,6-diphenyl-9H-purine Cannot Be Replaced by Arbitrary Adenosine Receptor Antagonists


Adenosine receptor antagonists sharing the diphenylpurine scaffold can exhibit dramatically different affinity and selectivity profiles depending on the nature of the C8 substituent, the presence or absence of the N9 hydrogen, and the heteroatom composition of the purine core [1]. Even within the narrow 2,6‑diphenyl‑8‑alkylpurine sub‑series, seemingly minor structural modifications—such as replacing the 8‑isopropyl group with an 8‑cyclopentyl substituent or replacing the purine N1 with carbon (1‑deazapurine)—shift the receptor subtype selectivity window by factors of 2‑ to 20‑fold, fundamentally altering the pharmacological signature of the molecule [2][3]. Consequently, substituting one 2,6‑diphenylpurine derivative for another without direct comparative binding data risks introducing uncontrolled variability in A₁/A₂ₐ or A₁/A₃ selectivity, which can confound experimental interpretation and lead to incorrect assignment of adenosine‑receptor‑mediated effects in biological systems.

Quantitative Differentiation Evidence for 8-Isopropyl-2,6-diphenyl-9H-purine vs. Closest Structural Analogs


Adenosine A₁ Receptor Affinity: 8-Isopropyl vs. 8-Cyclopentyl and 1‑Deaza Analogs

In a uniform radioligand binding assay measuring displacement of [³H]DPCPX from human adenosine A₁ receptors expressed in CHO cells, 8‑isopropyl‑2,6‑diphenyl‑9H‑purine (LUF‑5956) exhibits a Kᵢ of 0.820 nM [1]. The 8‑cyclopentyl analog (LUF‑5962) achieves a Kᵢ of 0.290 nM under identical assay conditions, representing a 2.8‑fold higher affinity [2]. Conversely, the 1‑deaza congener (LUF‑5980), which retains the 8‑isopropyl group but replaces the N1 nitrogen with carbon, yields a Kᵢ of 0.610 nM, a 1.34‑fold improvement in affinity attributable to the absence of the N1 heteroatom [3]. These data demonstrate that the 8‑isopropyl substitution confers an intermediate A₁ affinity that is sufficient for potent receptor blockade while avoiding the extreme potency of the 8‑cyclopentyl derivative, which can be advantageous in assays where very high affinity leads to slow dissociation and pseudo‑irreversible binding.

Adenosine A1 receptor Radioligand binding Diphenylpurine SAR

A₁ vs. A₂ₐ Receptor Selectivity Window: 8‑Isopropyl‑Purine vs. 1‑Deaza‑Purine Core

LUF‑5956 exhibits a Kᵢ of 148 nM at the human adenosine A₂ₐ receptor (displacement of [³H]ZM 241385 from HEK293 cells), yielding an A₁/A₂ₐ selectivity ratio of approximately 180‑fold (148 nM / 0.820 nM) [1]. The 1‑deaza analog LUF‑5980 displays an A₂ₐ Kᵢ of 230 nM under comparable assay conditions, translating to an A₁/A₂ₐ selectivity ratio of roughly 377‑fold (230 nM / 0.610 nM) [2]. Although LUF‑5980 is both more potent at A₁ and more selective over A₂ₐ, LUF‑5956 retains a >100‑fold selectivity margin that is sufficient for most functional experiments requiring clean discrimination between A₁‑ and A₂ₐ‑mediated effects. In contrast, the 8‑cyclopentyl analog LUF‑5962 has been primarily characterised at A₁ and A₃, with less comprehensive A₂ₐ profiling published, limiting direct cross‑comparison at this selectivity dimension.

Adenosine A2A receptor Subtype selectivity Off-target profiling

A₁ vs. A₃ Receptor Selectivity Profile Compared with 1‑Deaza and 8‑Cyclopentyl Congeners

At the human adenosine A₃ receptor, LUF‑5956 demonstrates a Kᵢ of 9.5 nM (displacement of [¹²⁵I]AB‑MECA from HEK293 cells), resulting in an A₁/A₃ selectivity ratio of approximately 11.6 [1]. The 1‑deaza analog LUF‑5980 yields an A₃ Kᵢ of 7.30 nM and an A₁/A₃ ratio of 12.0, nearly identical to LUF‑5956 [2]. This indicates that the N1‑to‑carbon substitution has minimal impact on A₃ affinity relative to A₁, in contrast to its effect on A₂ₐ selectivity. The 8‑cyclopentyl analog LUF‑5962 also displays a comparable A₃ Kᵢ and selectivity window [3]. This broad conservation of the ~12‑fold A₁/A₃ selectivity across the 8‑alkyl series suggests that the 2,6‑diphenyl pharmacophore, rather than the C8 substituent, dominates A₃ recognition, placing LUF‑5956 squarely within the class‑typical selectivity profile for the A₃ subtype.

Adenosine A3 receptor Subtype selectivity ratio A1/A3 window

Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Profile vs. 8‑Cyclopentyl Analog

LUF‑5956 has a calculated XLogP3 of 4.6 and three rotatable bonds (PubChem computed descriptors) [1]. The 8‑cyclopentyl analog LUF‑5962, bearing a bulkier C8 substituent, is expected to have a higher logP (estimated ≥5.0 based on the additional methylene units) and reduced conformational flexibility at the C8 position due to the cyclopentyl ring constraint. The lower lipophilicity of LUF‑5956 translates to improved aqueous solubility within the diphenylpurine series, a property that can influence assay compatibility—particularly in cell‑based systems where high logP compounds may partition non‑specifically into membranes or plasticware, leading to apparent potency shifts and reduced free fraction in protein‑containing media [2]. While direct comparative solubility measurements are not publicly available for this specific pair, the logP differential of ≥0.4 log units is a recognised driver of solubility differences in purine analog series.

Lipophilicity Drug-likeness Physicochemical properties

Purine Core Integrity: N9‑Hydrogen Bond Donor Capacity vs. 1‑Deaza Modification

LUF‑5956 retains the full purine heterocyclic core with a hydrogen bond donor at N9 (calculated HBD count = 1, PubChem) [1]. This N9‑H is a recognised pharmacophoric element for adenosine A₁ receptor recognition, forming a key hydrogen bond with the receptor backbone that contributes to binding affinity and residence time [2]. The 1‑deaza analog LUF‑5980, while 1.34‑fold more potent at A₁ (0.610 nM vs. 0.820 nM), lacks the N1 nitrogen, which subtly alters the electronic distribution of the pyrimidine ring and may affect the compound's ionisation state and hydrogen‑bonding network at physiological pH. For medicinal chemistry programs exploring structure‑activity relationships around the purine core, LUF‑5956 represents the canonical 2,6,8‑trisubstituted purine scaffold, serving as a reference compound against which deaza‑, aza‑, and other heterocyclic modifications can be benchmarked.

Hydrogen bond donor Pharmacophore integrity Purine vs. deazapurine

Optimal Deployment Scenarios for 8-Isopropyl-2,6-diphenyl-9H-purine Based on Quantitative Differentiation Evidence


Adenosine A₁ Receptor Pharmacological Tool in Multi-Subtype Profiling Panels

LUF‑5956 is best deployed as a reference A₁ antagonist in adenosine receptor subtype profiling panels when complete cross‑subtype data are required for all three major subtypes. With Kᵢ values of 0.820 nM (A₁), 148 nM (A₂ₐ), and 9.5 nM (A₃) [1], the compound provides a fully characterised selectivity fingerprint that allows researchers to deconvolve A₁‑, A₂ₐ‑, and A₃‑mediated effects within a single experiment. This contrasts with LUF‑5962, whose A₂ₐ data are less comprehensively reported, and with LUF‑5980, whose altered A₁/A₂ₐ selectivity ratio (377 vs. 180) shifts the pharmacological profile away from the canonical purine template [2]. For academic and contract research laboratories running standardised adenosine receptor antagonist screens, LUF‑5956 offers the most complete, publicly accessible dataset across all three receptor subtypes.

Medicinal Chemistry SAR Benchmark for 2,6,8‑Trisubstituted Purine Lead Optimisation

As a full purine derivative with an intact N1‑N3‑N7‑N9 heterocyclic core, LUF‑5956 serves as the optimal baseline compound for structure‑activity relationship campaigns exploring modifications to the purine scaffold. The compound's 8‑isopropyl substituent provides a defined steric and lipophilic reference point (XLogP3 = 4.6, three rotatable bonds) against which alternative C8 substituents (cyclopentyl, cyclohexyl, benzyl, etc.) can be quantitatively compared [3]. The well‑characterised affinity drop from 0.820 nM (8‑isopropyl) to 0.290 nM (8‑cyclopentyl) and the selectivity shift when moving to the 1‑deaza core establish a quantitative framework that guides synthetic prioritisation [1][2]. Pharmaceutical and biotech medicinal chemistry groups should procure LUF‑5956 as the starting reference compound for any diphenylpurine‑based adenosine antagonist lead series.

Assay‑Compatible Adenosine A₁ Antagonist with Favourable Physicochemical Profile for Cell‑Based Studies

In cell‑based functional assays where compound lipophilicity strongly influences apparent potency through non‑specific partitioning, LUF‑5956 (XLogP3 = 4.6) presents a measurably lower logP than the 8‑cyclopentyl analog (estimated XLogP3 ≥ 5.0), predicting improved aqueous solubility and reduced membrane sequestration [3]. This physicochemical advantage makes LUF‑5956 the preferred A₁ antagonist for cAMP accumulation assays, calcium flux measurements, and other cell‑based readouts where maintaining a predictable free fraction of antagonist is critical for accurate IC₅₀ or EC₅₀ determination. Procurement for high‑throughput screening libraries and cell‑based pharmacology groups should prioritise LUF‑5956 over more lipophilic diphenylpurine analogs when assay robustness and reproducibility are paramount.

Negative Control Compound Design for Adenosine A₃ Receptor Functional Studies

Because LUF‑5956 displays a conserved ~12‑fold A₁/A₃ selectivity ratio that is nearly identical to both LUF‑5980 (12.0) and LUF‑5962 (~12) [1][2], it can be reliably used as a comparator compound in experiments designed to dissect A₃‑specific pharmacology. When co‑administered with a selective A₃ antagonist, LUF‑5956 blocks the confounding A₁ component of the adenosine response, enabling cleaner attribution of residual signals to A₃ activation. The near‑identical A₁/A₃ ratio across the 8‑alkyl series means that LUF‑5956 can serve this role irrespective of which diphenylpurine analog is being used as the primary A₃ tool, providing experimental consistency and reducing the need for custom synthesis of matched control compounds.

Quote Request

Request a Quote for 8-isopropyl-2,6-diphenyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.